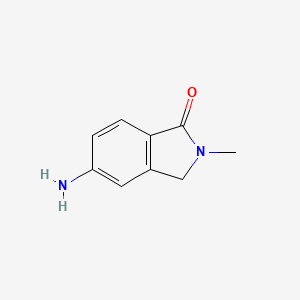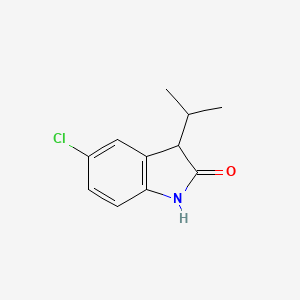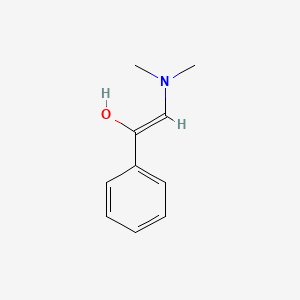
(Z)-2-(dimethylamino)-1-phenylethenol
Descripción general
Descripción
(Z)-2-(Dimethylamino)-1-phenylethenol, or ZDMA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and alcohols, and has a strong odor. ZDMA is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various biochemical and physiological processes. ZDMA is also used as a biomarker in laboratory experiments, as it can be detected in biological samples with high sensitivity.
Aplicaciones Científicas De Investigación
ZDMA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various biochemical and physiological processes. It is also used as a biomarker in laboratory experiments, as it can be detected in biological samples with high sensitivity.
Mecanismo De Acción
ZDMA acts as a catalyst in various biochemical and physiological processes. It is an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. ZDMA also acts as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ZDMA are still being studied, but it has been shown to have a number of beneficial effects. It has been shown to have anti-inflammatory and antioxidant properties, and has been shown to reduce the risk of certain diseases. It has also been shown to have a protective effect against oxidative stress, and has been shown to improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ZDMA has a number of advantages and limitations for lab experiments. It is a relatively inexpensive and easily accessible reagent, and it is also relatively stable in solution. It is also highly soluble in water and alcohols, which makes it easy to use in a wide variety of experiments. However, it is also highly volatile, and can be easily degraded by light and heat.
Direcciones Futuras
The future of ZDMA is still being explored, but there are a number of potential applications. It could be used as a biomarker for the detection of disease, as it has been shown to be highly sensitive to biological samples. It could also be used as a therapeutic agent, as it has been shown to have anti-inflammatory and antioxidant properties. Additionally, it could be used as a catalyst in organic synthesis, as it has been shown to be effective in a variety of reactions. Finally, it could be used as a reagent in drug synthesis, as it has been shown to be a useful intermediate in the production of pharmaceuticals.
Propiedades
IUPAC Name |
(Z)-2-(dimethylamino)-1-phenylethenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-8,12H,1-2H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYGTHREOZSKSK-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CC=CC=C1)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(dimethylamino)-1-phenylethenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



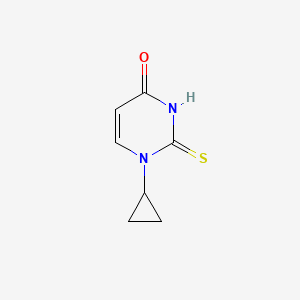
![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)
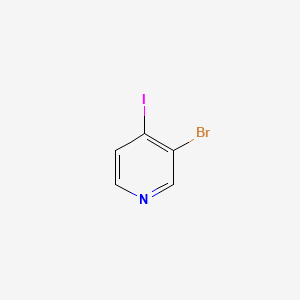
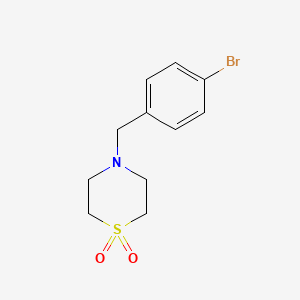
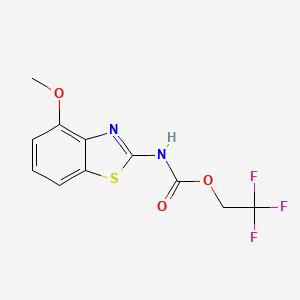
![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)
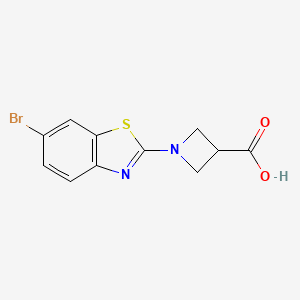
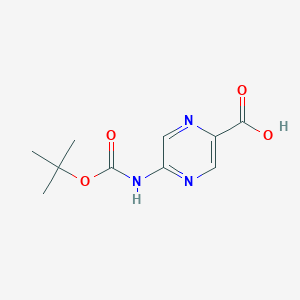

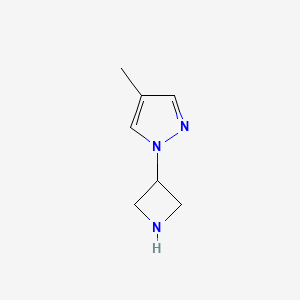
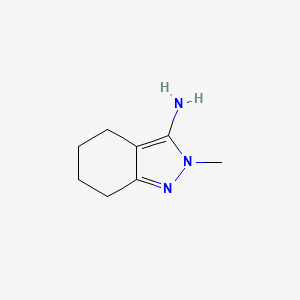
![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)
